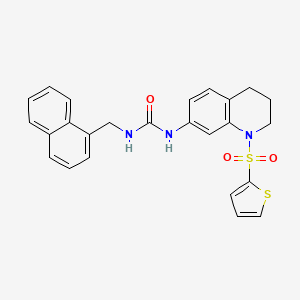

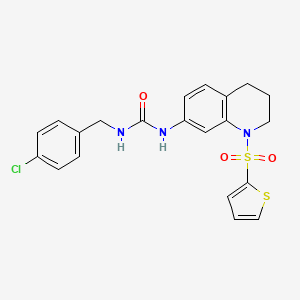

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

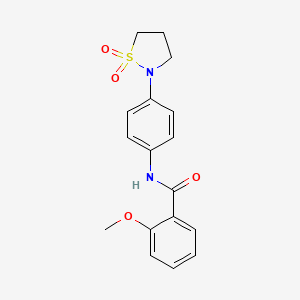

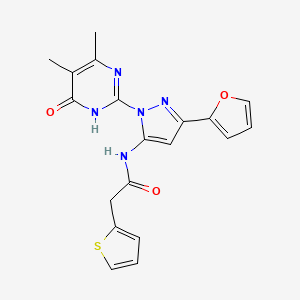

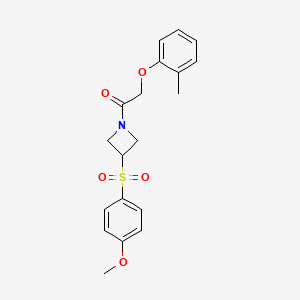

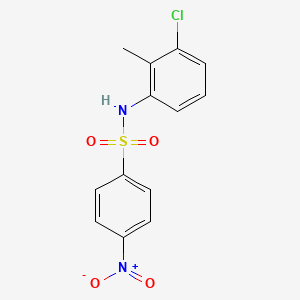

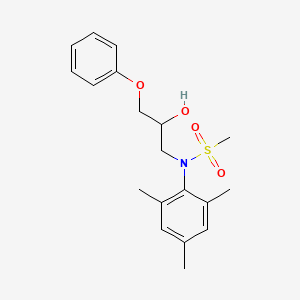

The compound “1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several distinct functional groups, including a naphthalene, a thiophene, a tetrahydroquinoline, and a urea .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene and thiophene components are aromatic systems, while the tetrahydroquinoline is a heterocyclic compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the naphthalene and thiophen-2-yl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings could contribute to its stability, while the urea group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

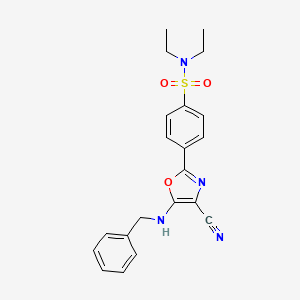

Synthesis and Chemical Properties

- Synthesis of Fluorescent Sensors : Research has demonstrated the synthesis of fluorescent sensor molecules incorporating naphthalene imide and urea groups for selective recognition abilities, particularly towards anions like fluoride. This highlights potential applications in environmental monitoring and analytical chemistry (R. Jun, 2010).

- Conformational Adjustments in Molecular Assemblies : Studies on urea and thiourea-based assemblies have shown conformational adjustments and self-assembly behaviors, which are critical for designing molecular materials with specific properties (Nithi Phukan & J. Baruah, 2016).

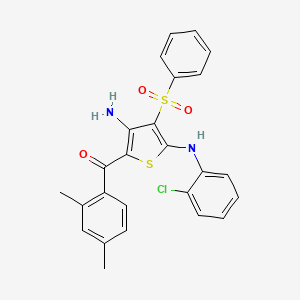

Photophysical and Electrochemical Studies

- Photophysical Properties of Dihydroquinazolinone Derivatives : Investigations into the photophysical characteristics of dihydroquinazolinone derivatives have revealed solvent-dependent changes in their properties, which could be relevant for developing new materials for optoelectronics (M. Pannipara et al., 2017).

Potential Therapeutic Applications

- Anticancer Activity of Naphthoquinone Derivatives : Naphthoquinones, structurally related to the compound , have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential for drug development (P. Ravichandiran et al., 2019).

Material Science and Organic Electronics

- Electron Transfer in Polymer Composites : Research on naphtho[4,3,2,1-lmn][2,9]phenanthrolines and their light-induced electron transfer properties when combined with semiconducting polymers highlights applications in organic solar cells and photovoltaics (D. S. Baranov et al., 2015).

Analytical Applications

- Selective Fluoride Chemosensors : The development of naphthalene urea derivatives as selective fluoride chemosensors underscores their application in environmental analysis and monitoring, providing a pathway for detecting specific ions with high sensitivity (E. Cho et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c29-25(26-17-20-8-3-7-18-6-1-2-10-22(18)20)27-21-13-12-19-9-4-14-28(23(19)16-21)33(30,31)24-11-5-15-32-24/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDRSZZQKCUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)

![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)